1,4-Dichloro-2-ethynyl-5-fluorobenzene
Description
1,4-Dichloro-2-ethynyl-5-fluorobenzene (CID: 165942516) is a halogenated aromatic compound with the molecular formula C₈H₃Cl₂F. Its structure features a benzene ring substituted with chlorine atoms at positions 1 and 4, a fluorine atom at position 5, and an ethynyl group (-C≡CH) at position 2 . Key structural identifiers include:
- SMILES:
C#CC1=CC(=C(C=C1Cl)F)Cl - InChIKey:
DTIDIYKIODFNBX-UHFFFAOYSA-N
The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity toward electrophilic additions or cycloadditions, while the electron-withdrawing halogens (Cl, F) influence electronic properties and regioselectivity in reactions .
Properties
Molecular Formula |
C8H3Cl2F |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
InChI Key |
DTIDIYKIODFNBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with different functional groups replacing the chlorine atoms.
- Hydrogenated products with the ethynyl group converted to an alkene or alkane.
- Oxidized or reduced forms of the compound with altered substituent oxidation states.
Scientific Research Applications
1,4-Dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous halogenated benzene derivatives:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| 1,4-Dichloro-2-ethynyl-5-fluorobenzene | C₈H₃Cl₂F | Cl (1,4), F (5), Ethynyl (2) | Ethynyl, Halogens |
| 1,2-Dichloro-4-ethynyl-5-fluorobenzene | C₈H₃Cl₂F | Cl (1,2), F (5), Ethynyl (4) | Ethynyl, Halogens |
| 1,4-Dichloro-2-nitro-5-fluorobenzene | C₆H₂Cl₂FNO₂ | Cl (1,4), F (5), Nitro (2) | Nitro, Halogens |
| 4-(Substituted)-5-fluorobenzene-1,2-diamine | C₆H₆FN₂ | F (5), NH₂ (1,2), Substituent (4) | Amine, Halogen |
Key Findings :
Reactivity Differences :
- The ethynyl group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike nitro- or amine-substituted analogs .
- In contrast, 4-(substituted)-5-fluorobenzene-1,2-diamine () is unstable and requires immediate use in subsequent reactions, highlighting the stabilizing role of the ethynyl group in the target compound .
Electronic Effects :
- The fluorine atom at position 5 exerts a strong electron-withdrawing inductive effect, directing electrophilic substitution to the para position relative to itself. This contrasts with nitro groups, which are stronger deactivators but less ortho/para-directing .
Synthetic Utility :
- Diamine derivatives (e.g., ) are intermediates in benzimidazole synthesis, whereas ethynyl-substituted compounds are pivotal in polymer chemistry or metal-organic frameworks due to their π-conjugation .
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